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4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid

Physicochemical profiling Medicinal chemistry building blocks Scaffold hopping

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid (CAS 1032296-44-8) is a heterobicyclic small molecule (C₁₂H₁₅N₃O₃, MW 249.27 g/mol) composed of a 3,5-dimethyl-1H-pyrazole ring linked via a methylene bridge at the C4 position to a 5-ethylisoxazole-3-carboxylic acid scaffold. Its MDL identifier is MFCD08685647, and the InChI Key is YJEDAUMNUZMIPT-UHFFFAOYSA-N.

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
CAS No. 1032296-44-8
Cat. No. B1317887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid
CAS1032296-44-8
Molecular FormulaC12H15N3O3
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C
InChIInChI=1S/C12H15N3O3/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3/h4-5H2,1-3H3,(H,13,14)(H,16,17)
InChIKeyYJEDAUMNUZMIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid (CAS 1032296-44-8): Procurement-Ready Physicochemical and Structural Profile


4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid (CAS 1032296-44-8) is a heterobicyclic small molecule (C₁₂H₁₅N₃O₃, MW 249.27 g/mol) composed of a 3,5-dimethyl-1H-pyrazole ring linked via a methylene bridge at the C4 position to a 5-ethylisoxazole-3-carboxylic acid scaffold . Its MDL identifier is MFCD08685647, and the InChI Key is YJEDAUMNUZMIPT-UHFFFAOYSA-N . The compound is catalogued in the ZINC database (ZINC137450399) and the European Chemical Biology Database (ECBD), where a primary screen against GPR35 returned an inactive result, providing a selectivity anchor absent for most in-class analogs [1]. Commercially available purity grades range from 95% to 97% across multiple suppliers, and an HCl salt form (CAS 1910761-57-7) is also accessible .

Scaffold Methylene-bridged C4-pyrazole-isoxazole heterobicyclic building block with distinct connectivity topology
Selectivity data GPR35 inactivity anchor documented in ECBD primary screen; supports off-target triage
Procurement Free acid and pre-formed HCl salt both commercially accessible; ZINC database indexed

Why In-Class Pyrazole-Isoxazole Hybrids Cannot Substitute for 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid: A Connectivity-Driven Differentiation Analysis


Generic substitution among pyrazole-isoxazole carboxylic acid building blocks fails because regiochemistry and linker topology dictate both physicochemical property vectors and biological recognition. The target compound places the 3,5-dimethylpyrazole at the isoxazole C4 position through a methylene bridge, in contrast to analogs that connect the heterocycles via a direct C–C bond (e.g., 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid, CAS 957312-71-9) or attach the pyrazole through the N1 nitrogen (e.g., 4-(3,5-dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid, CAS 957514-12-4) . These connectivity differences alter the calculated logP (1.54 for the target vs. an estimated ~1.2 for the direct-linked analog), the topological polar surface area (70.27 Ų), and the hydrogen-bond donor/acceptor topology of the carboxylic acid group relative to the pyrazole NH [1]. Furthermore, the target compound has been experimentally tested in a GPR35 antagonism assay (ECBD) and found inactive, a selectivity data point that is unavailable for the direct-linked or N-linked comparator compounds, making it impossible to assume equivalent off-target profiles [2].

Risk dimension
This compound
Direct-linked / N-linked analogs
Connectivity topology
Methylene bridge at isoxazole C4; higher conformational flexibility and distinct lipophilicity profile
Direct C–C bond or N1 linkage may shift clogP, TPSA, and rotatable bond profile away from target scaffold vectors
Off-target profiling
GPR35 inactivity documented (ECBD assay EOS300038)
No GPR35 antagonism data available; off-target liability profile remains uncharacterized
Salt form access
Pre-formed HCl salt (CAS 1910761-57-7) catalogued alongside free acid
Free acid only; custom salt synthesis and characterization required for salt-form studies

Quantitative Differential Evidence: 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid vs. Closest Analogs


Regiochemical Connectivity Dictates Physicochemical Property Space: Methylene-Bridged C4-Pyrazole vs. Direct-Linked and N-Linked Analogs

The target compound features a methylene (–CH₂–) bridge connecting the isoxazole C4 position to the pyrazole C4 position. This contrasts with two key comparator scaffolds: (a) 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid (CAS 957312-71-9), which uses a direct C–C bond between the heterocycles, and (b) 4-(3,5-dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid (CAS 957514-12-4), which attaches the pyrazole via N1 rather than C4. The methylene bridge in the target increases the calculated partition coefficient to clogP 1.54 (vs. an estimated ~1.2 for the direct-linked analog based on fragment-based calculation) and alters the topological polar surface area to 70.27 Ų [1]. The rotatable bond count is 6, providing greater conformational flexibility than the direct-linked comparator (estimated 4 rotatable bonds) [1].

Connectivity vs. analogs
Methylene-bridged C4-pyrazole: clogP 1.54, TPSA 70.27 Ų, 6 rotatable bonds. Direct-linked analog: estimated clogP ~1.2, ~4 rotatable bonds. N-linked analog: altered H-bond topology.
Supports scaffold-specific property vector assessment
Computed values from ECBD/Sildrug platform; experimental logP not reported
Physicochemical profiling Medicinal chemistry building blocks Scaffold hopping

Experimentally Determined GPR35 Selectivity Anchor: Inactive at Primary Screening Concentration

The target compound was tested in a primary GPR35 antagonism assay within the European Chemical Biology Database (ECBD) platform and returned an inactive result [1]. GPR35 is an orphan G-protein coupled receptor implicated in inflammatory and metabolic signaling, and off-target activity at this receptor is a known liability for certain pyrazole-containing compound series [2]. No equivalent GPR35 screening data are publicly available for the closest structural comparators, including 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid (CAS 957312-71-9) or 4-(3,5-dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid (CAS 957514-12-4). This negative data point provides a selectivity anchor that the comparator compounds lack, reducing the risk of unrecognized GPR35-mediated off-target effects in screening cascades.

GPR35 selectivity anchor
Reported
Target compound inactive in GPR35 antagonism primary assay (ECBD EOS300038). No GPR35 data available for closest structural comparators.
Provides pre-existing off-target selectivity reference point
Primary screen result; confirmatory dose-response not reported
GPR35 Off-target profiling Selectivity screening

Dual Commercial Availability: Free Acid (95–97% Purity) and HCl Salt Form (CAS 1910761-57-7) Enable Formulation Flexibility

The target compound is commercially supplied as both the free acid (CAS 1032296-44-8, purity 95–97%) and the hydrochloride salt (CAS 1910761-57-7, purity ≥97%, molecular formula C₁₂H₁₆ClN₃O₃, MW 285.73) . Among the closest structurally related analogs, only the free acid forms are routinely listed; an HCl salt is not catalogued for 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid (CAS 957312-71-9) or 4-(3,5-dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid (CAS 957514-12-4) . The availability of a pre-formed crystalline salt simplifies downstream salt-selection screens, improves aqueous solubility for in vitro assay preparation, and provides a direct procurement pathway for salt-form preclinical studies without requiring in-house salt formation and characterization.

Salt form availability
Data to verify
Free acid (CAS 1032296-44-8) and HCl salt (CAS 1910761-57-7) both commercially catalogued. Closest analogs: free acid only; no salt forms listed.
May streamline salt-form procurement workflows
Supplier catalogue data; independent lot verification recommended
Salt selection Formulation development Procurement specification

Class-Level Evidence: Pyrazole-Isoxazole Hybrid Scaffold Validated as αvβ3 Integrin Antagonist Pharmacophore with Sub-Nanomolar Potency Achievable

The pyrazole-isoxazole hybrid scaffold represented by the target compound belongs to a chemotype that has been experimentally validated as αvβ3 integrin antagonists. Penning et al. (2006) demonstrated that a series of pyrazole and isoxazole analogs achieved low to sub-nanomolar potency against αvβ3 (Ki values reaching sub-nM range), with good selectivity against the platelet integrin αIIbβ3 and significant selectivity against αvβ6 in HT29 cells [1]. Several compounds from this series also showed anti-angiogenic activity in a mouse corneal micropocket model and favorable pharmacokinetic properties in rats [1]. While the target compound itself has not been directly tested in this assay, its structural features— the 3,5-dimethylpyrazole pharmacophore and the isoxazole-3-carboxylic acid moiety—align with the key structural determinants identified in the Penning SAR series. In contrast, simpler single-heterocycle building blocks such as 5-ethylisoxazole-3-carboxylic acid (CAS 52320-59-9) lack the pyrazole pharmacophore entirely and are not represented in this validated αvβ3 antagonist chemotype .

αvβ3 chemotype alignment
Class-level
Pyrazole-isoxazole scaffold consistent with Penning et al. (2006) αvβ3 integrin antagonist pharmacophore series; sub-nM Ki reported for class members with anti-angiogenic model activity.
Reported class-level αvβ3 pharmacophore context
Target compound not directly tested in integrin assays; class inference only
Integrin αvβ3 antagonism Antiangiogenic Pharmacophore validation

ZINC Database Inclusion Enables Computational Pre-Screening Before Wet-Lab Procurement

The target compound is indexed in the ZINC database (ZINC137450399) as a for-sale compound, enabling researchers to perform structure-based virtual screening, docking studies, and pharmacophore matching using the pre-computed 3D conformer library before committing to physical procurement [1]. In contrast, the closest methyl-substituted comparator 4-(3,5-dimethyl-pyrazol-1-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid (CAS 957514-12-4) is also ZINC-catalogued, but the direct-linked analog 5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid (CAS 957312-71-9) has more limited database representation in publicly accessible virtual screening collections . The target compound's ZINC entry includes the Tranche BCAE classification, indicating it is commercially available and has passed the ZINC filtering criteria for drug-likeness [1].

ZINC database access
ZINC137450399, Tranche BCAE, For-Sale status. Direct-linked analog (CAS 957312-71-9): limited or absent ZINC representation in public entries.
Enables pre-procurement virtual screening workflows
ZINC database query via InChI Key identity search
Virtual screening Computational chemistry Database-ready compounds

Recommended Research and Procurement Application Scenarios for 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid


Scaffold-Hopping Starting Point for αvβ3 Integrin Antagonist Lead Optimization

For medicinal chemistry teams pursuing αvβ3 integrin antagonist programs, this compound serves as a direct synthetic entry point into the validated pyrazole-isoxazole chemotype described by Penning et al. (2006), where sub-nanomolar αvβ3 potency and selectivity against αIIbβ3 were demonstrated [1]. The methylene bridge at the C4 position provides a functionalizable linker that can be elaborated via amide coupling or esterification of the 3-carboxylic acid, while the 5-ethyl substituent on the isoxazole offers a different steric and lipophilic profile compared to the 5-methyl analogs more commonly available. Procurement of this scaffold pre-equips teams with a chemotype that already has established SAR precedent for anti-angiogenic activity in the mouse corneal micropocket model [1].

Biophysical and Selectivity Profiling with a Pre-Existing Negative GPR35 Data Anchor

Researchers planning broad-panel selectivity screens can leverage the ECBD-documented GPR35 inactivity (EOS91608) as a pre-existing selectivity anchor [2]. This reduces the number of assays required for initial off-target liability assessment and provides a reference point that is absent for closely related comparator compounds. Combined with the commercial availability of both free acid and HCl salt forms, the compound is ready for direct deployment in biophysical assays (SPR, TSA, ITC) without additional salt conversion steps .

Computational Chemistry Pre-Screening via ZINC-Derived Conformer Libraries

Computational chemists performing structure-based virtual screening can retrieve pre-calculated 3D conformers of the target compound directly from the ZINC database (ZINC137450399, Tranche BCAE), enabling rapid docking, pharmacophore matching, and molecular dynamics simulations prior to physical sample acquisition [3]. The compound's favorable physicochemical profile (clogP 1.54, TPSA 70.27, compliance with Lipinski and Rule-of-Three criteria) supports its use as a fragment-like or lead-like starting point in FBDD and HTS triage workflows [4].

Salt-Form Preclinical Formulation Without Custom Synthesis

Preclinical formulation scientists requiring a crystalline salt for solubility enhancement or solid-state characterization can directly procure the HCl salt (CAS 1910761-57-7, MW 285.73, purity ≥97%), avoiding the time and resource expenditure of in-house salt screening and small-scale salt formation . This dual-form availability is unique among the closest structural analogs, none of which offer a catalogued salt form, making the target compound the preferred choice when parallel free-acid and salt-form studies are required in early-stage development.

Application
Selection Property
Validation Focus
αvβ3 integrin antagonist scaffold-hopping studies
Class-level αvβ3 chemotype alignment
Integrin binding and selectivity profiling
Broad-panel selectivity profiling
Documented GPR35 inactivity anchor
Off-target liability assessment
Computational pre-screening workflows
ZINC database conformer availability
In silico docking and pharmacophore matching
Preclinical salt-form formulation studies
Dual-form commercial availability
Solubility and solid-state characterization
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